REACTION_CXSMILES
|
[N:1]1([C:7](=[O:16])[CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O:14]C)=[O:13])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[OH-].[Na+]>CO.O>[N:1]1([C:7](=[O:16])[CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])[CH2:2][CH2:3][O:4][CH2:5][CH2:6]1 |f:1.2|
|
Name
|
Methyl 6-morpholin-4-yl-6-oxohexanoate
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C(CCCCC(=O)OC)=O
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 19 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution is concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
The residue is concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the solvent is concentrated under reduced pressure
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C(CCCCC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.11 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |